Cas no 4414-87-3 (2-{1H-pyrrolo[2,3-b]pyridin-3-yl}acetonitrile)
![2-{1H-pyrrolo[2,3-b]pyridin-3-yl}acetonitrile structure](https://ja.kuujia.com/scimg/cas/4414-87-3x500.png)
2-{1H-pyrrolo[2,3-b]pyridin-3-yl}acetonitrile 化学的及び物理的性質
名前と識別子
-
- 2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)acetonitrile
- 1H-PYRROLO[2,3-B]PYRIDIN-3-YLACETONITRILE
- 1H-Pyrrolo[2,3-b]pyridine-3-acetonitrile
- (1H-Pyrrolo[2,3-b]pyridin-3-yl)acetonitrile
- 2-{1H-pyrrolo[2,3-b]pyridin-3-yl}acetonitrile
- SCHEMBL2034786
- 3-cyanomethylpyrrolo[2,3-b]pyridine
- 4414-87-3
- 2-(1H-Pyrrolo[2 pound not3-b]pyridin-3-yl)acetonitrile
- F8881-6346
- 1H-Pyrrolo[2,3-b]pyridin-3-yl-acetonitrile
- AB51545
- AC-29329
- CS-0004134
- AKOS011637395
- 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)-acetonitrile
- Z978942402
- DTXSID00619979
- EN300-95511
- KSBVCBLNHLSKFN-UHFFFAOYSA-N
- AM20120549
- DS-15648
- MFCD09756053
- SY020643
-
- MDL: MFCD09756053
- インチ: InChI=1S/C9H7N3/c10-4-3-7-6-12-9-8(7)2-1-5-11-9/h1-2,5-6H,3H2,(H,11,12)
- InChIKey: KSBVCBLNHLSKFN-UHFFFAOYSA-N
- ほほえんだ: C1=CC2=C(N=C1)NC=C2CC#N
計算された属性
- せいみつぶんしりょう: 157.06400
- どういたいしつりょう: 157.064
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 205
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 52.5A^2
- ひょうめんでんか: 0
- 互変異性体の数: 2
じっけんとくせい
- 密度みつど: 1.24±0.1 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 144 ºC
- ふってん: 456.7±37.0℃ at 760 mmHg
- フラッシュポイント: °C
- 屈折率: 1.684
- ようかいど: 微溶性(1.3 g/l)(25ºC)、
- PSA: 52.47000
- LogP: 1.62898
2-{1H-pyrrolo[2,3-b]pyridin-3-yl}acetonitrile セキュリティ情報
2-{1H-pyrrolo[2,3-b]pyridin-3-yl}acetonitrile 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
2-{1H-pyrrolo[2,3-b]pyridin-3-yl}acetonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F8881-6346-10g |
2-{1H-pyrrolo[2,3-b]pyridin-3-yl}acetonitrile |
4414-87-3 | 95%+ | 10g |
$985.0 | 2023-09-06 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H843524-50mg |
2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)acetonitrile |
4414-87-3 | 97% | 50mg |
¥288.90 | 2022-01-10 | |
TRC | P441480-50mg |
2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)acetonitrile |
4414-87-3 | 50mg |
$ 95.00 | 2022-06-02 | ||
Enamine | EN300-95511-10.0g |
2-{1H-pyrrolo[2,3-b]pyridin-3-yl}acetonitrile |
4414-87-3 | 95.0% | 10.0g |
$840.0 | 2025-03-21 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UJ871-250mg |
2-{1H-pyrrolo[2,3-b]pyridin-3-yl}acetonitrile |
4414-87-3 | 97% | 250mg |
1325CNY | 2021-05-08 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UJ871-50mg |
2-{1H-pyrrolo[2,3-b]pyridin-3-yl}acetonitrile |
4414-87-3 | 97% | 50mg |
204.0CNY | 2021-08-04 | |
Life Chemicals | F8881-6346-5g |
2-{1H-pyrrolo[2,3-b]pyridin-3-yl}acetonitrile |
4414-87-3 | 95%+ | 5g |
$695.0 | 2023-09-06 | |
TRC | P441480-250mg |
2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)acetonitrile |
4414-87-3 | 250mg |
$ 340.00 | 2022-06-02 | ||
Enamine | EN300-95511-0.25g |
2-{1H-pyrrolo[2,3-b]pyridin-3-yl}acetonitrile |
4414-87-3 | 95.0% | 0.25g |
$52.0 | 2025-03-21 | |
abcr | AB438675-1 g |
2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)acetonitrile; . |
4414-87-3 | 1g |
€391.80 | 2023-07-18 |
2-{1H-pyrrolo[2,3-b]pyridin-3-yl}acetonitrile 関連文献
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Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
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7. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Katharina Franziska Pirker Food Funct., 2010,1, 262-268
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
2-{1H-pyrrolo[2,3-b]pyridin-3-yl}acetonitrileに関する追加情報
Introduction to 2-{1H-pyrrolo[2,3-b]pyridin-3-yl}acetonitrile (CAS No. 4414-87-3)
2-{1H-pyrrolo[2,3-b]pyridin-3-yl}acetonitrile, with the CAS number 4414-87-3, is a heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a pyrrolo[2,3-b]pyridine core and a cyano group. These structural elements contribute to its potential biological activities and make it a valuable candidate for various therapeutic applications.
The pyrrolo[2,3-b]pyridine scaffold is a well-known privileged structure in medicinal chemistry due to its ability to modulate various biological targets. Compounds containing this scaffold have been extensively studied for their potential as inhibitors of kinases, receptors, and enzymes. The presence of the cyano group in 2-{1H-pyrrolo[2,3-b]pyridin-3-yl}acetonitrile further enhances its pharmacological profile by providing additional functional groups for interaction with biological targets.
Recent research has highlighted the potential of 2-{1H-pyrrolo[2,3-b]pyridin-3-yl}acetonitrile in the treatment of various diseases. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a promising candidate for the development of new anti-inflammatory drugs.
In addition to its anti-inflammatory effects, 2-{1H-pyrrolo[2,3-b]pyridin-3-yl}acetonitrile has also shown promise in cancer research. A study conducted by researchers at the National Cancer Institute found that this compound can selectively inhibit the growth of cancer cells while sparing normal cells. The mechanism of action involves the disruption of key signaling pathways that are often dysregulated in cancer cells, such as the PI3K/AKT/mTOR pathway.
The pharmacokinetic properties of 2-{1H-pyrrolo[2,3-b]pyridin-3-yl}acetonitrile have also been investigated. Studies have shown that it has favorable oral bioavailability and a reasonable half-life, making it suitable for further development as an oral therapeutic agent. These properties are crucial for ensuring that the compound can be effectively delivered to target tissues and maintain therapeutic concentrations over an extended period.
In terms of safety, preliminary toxicology studies have indicated that 2-{1H-pyrrolo[2,3-b]pyridin-3-yl}acetonitrile is well-tolerated at therapeutic doses. However, more extensive safety evaluations are necessary to fully understand its potential side effects and long-term safety profile. These studies are currently underway and will provide valuable insights into the safety and efficacy of this compound.
The synthesis of 2-{1H-pyrrolo[2,3-b]pyridin-3-yl}acetonitrile has been optimized using modern synthetic methods. One common approach involves the reaction of 3-bromopyrrolo[2,3-b]pyridine with acetonitrile in the presence of a suitable base and catalyst. This method yields high purity products with good yields, making it suitable for large-scale production.
In conclusion, 2-{1H-pyrrolo[2,3-b]pyridin-3-yl}acetonitrile (CAS No. 4414-87-3) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to uncover new insights into its mechanisms of action and potential therapeutic uses.
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